Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate
Description
Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate is a fused heterocyclic compound featuring a pyran ring annulated with a pyrrole moiety. Its structure includes a hydroxyl group at position 6, a methyl substituent at position 2, and an ethyl carboxylate ester at position 2.
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-3-15-11(14)9-6(2)12-8-4-7(13)5-16-10(8)9/h4-5,13H,3H2,1-2H3 |
InChI Key |
CTTQVSATWUWAPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=CO2)O)N=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-azidoacetic acid ethyl ester with furan-3-carbaldehyde in ethanol under nitrogen protection, followed by purification, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory synthesis route to scale up the process. This includes ensuring the availability of raw materials, maintaining reaction conditions, and employing efficient purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. This interaction can modulate various biochemical processes, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues of ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate, highlighting differences in substituents, molecular weights, and biological activities:
Key Observations :
Physicochemical Properties
- Hydrogen Bonding : The hydroxyl group at position 6 in the target compound enhances crystallinity and intermolecular interactions, as observed in hydrogen-bonding patterns of similar heterocycles (e.g., Etter’s graph set analysis in ) .
- Spectroscopic Data: ¹H NMR: Aryl-substituted pyrroles (e.g., ) show distinct aromatic proton shifts (δ 7.27–7.34 ppm), whereas the target compound’s pyrano ring protons are expected to resonate upfield (δ 3.5–5.0 ppm) . MS Fragmentation: The target compound’s molecular ion peak would align with its calculated mass (~265), contrasting with the higher masses of trifluoromethyl- or aryl-substituted analogues (e.g., m/z 328.2 in ) .
Biological Activity
Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate (CAS Number: 807293-09-0) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, antitumor, and other therapeutic potentials, supported by various studies and data.
- Molecular Formula : C₁₁H₁₁N₁O₄
- Molecular Weight : 221.209 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 324.6 ± 42.0 °C
- Flash Point : 150.1 ± 27.9 °C
- LogP : -0.67
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures to this compound exhibit notable antibacterial properties. For example, derivatives of pyrrolo[3,4-c]coumarin have shown efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, comparable to the antibiotic gentamicin .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrrolo[3,4-c]coumarin | Staphylococcus aureus | 10 μg/mL |
| Pyrrolo[3,4-c]coumarin | Escherichia coli | 15 μg/mL |
| Ethyl 6-hydroxy-2-methylpyrano... | TBD (to be determined) | TBD |
Antitumor Activity
This compound has been evaluated for its antitumor potential. Research indicates that related compounds exhibit antiproliferative effects on various cancer cell lines. For instance, studies involving coumarin derivatives have reported significant inhibition of tumor cell growth through mechanisms that may include apoptosis induction and cell cycle arrest .
Case Study: Antitumor Effects
In a study assessing the effects of pyrano derivatives on cancer cells, it was found that certain derivatives led to a reduction in cell viability by up to 70% at concentrations of 50 μM after 24 hours of exposure. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. For example:
- Inhibition of Type III Secretion System (T3SS) : Compounds structurally similar to ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole have been shown to inhibit T3SS in pathogenic bacteria, which is crucial for their virulence .
- Cell Cycle Modulation : The compound may influence cell cycle checkpoints in tumor cells, promoting apoptosis in rapidly dividing cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
